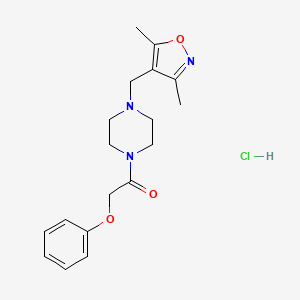
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanon-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3 and its molecular weight is 365.86. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanon-hydrochlorid wurde auf seine antituberkulosen Eigenschaften untersucht. Naidu et al. synthetisierten eine Reihe verwandter Benzo[d]isoxazol-Analoga und bewerteten ihre In-vitro-Aktivität gegen den MTB H37Rv-Stamm. Diese Verbindungen zeigten vielversprechende minimale Hemmkonzentrationen (MHK) im Bereich von 3,125 bis 50 µg/mL .
Biologische Aktivität
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a piperazine ring with a dimethylisoxazole moiety and a phenoxy group, which may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C19H26ClN3O3, with a molecular weight of approximately 379.9 g/mol. The presence of the isoxazole ring suggests potential interactions with various biological targets, particularly in the central nervous system and in cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | C19H26ClN3O3 |
| Molecular Weight | 379.9 g/mol |
| CAS Number | 1396881-57-4 |
| Melting Point | Not Available |
| Density | Not Available |
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, while the dimethylisoxazole may enhance binding affinity to certain targets.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmission.
- Enzyme Inhibition : It could inhibit enzymes involved in disease processes, particularly those related to neurodegenerative diseases or cancer.
Biological Activity
Research indicates that 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly linked to serotonin receptor modulation.
- Antitumor Activity : In vitro studies have shown that the compound may inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound may offer neuroprotection against oxidative stress, which is crucial in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM, suggesting dose-dependent cytotoxicity.
Cell Line IC50 (µM) HeLa 20 MCF7 15 A549 25 - Animal Models : In vivo experiments using rodent models indicated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups.
Eigenschaften
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c1-14-17(15(2)24-19-14)12-20-8-10-21(11-9-20)18(22)13-23-16-6-4-3-5-7-16;/h3-7H,8-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNWWFNCSXJWAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














